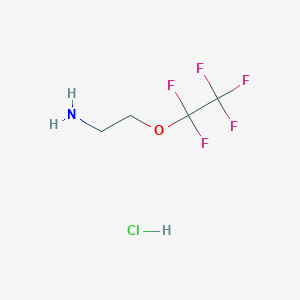

2-(Pentafluoroethyloxy)ethylamine hydrochloride

Description

Significance of Fluorinated Amines in Contemporary Organic Synthesis

Fluorinated amines are highly sought-after functional building blocks in contemporary chemical synthesis. alfa-chemistry.com The introduction of fluorine atoms or fluoroalkyl groups into an amine-containing molecule can dramatically influence its properties. A primary effect is the modulation of the amine's basicity (pKa); the strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its basicity. researchgate.net This modification is crucial in drug design for optimizing interactions with biological targets and improving pharmacokinetic profiles.

Furthermore, replacing hydrogen atoms with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org This often leads to an increased biological half-life of a drug candidate. frontiersin.org The incorporation of fluorine can also impact lipophilicity, membrane permeability, and binding affinity to target proteins, making fluorinated amines versatile tools for fine-tuning the properties of bioactive molecules. nih.govnih.govresearchgate.net Consequently, these amines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. ossila.comolemiss.edu

Unique Contributions of the Pentafluoroethyloxy Moiety to Molecular Functionality

The pentafluoroethyloxy (-OCF₂CF₃) group is a less common but increasingly important polyfluorinated moiety in drug design. It is often considered a bulkier analogue of the well-studied trifluoromethoxy (-OCF₃) group. Both moieties share similar electronic properties, high lipophilicity, and significant metabolic stability.

The pentafluoroethyloxy group, like other polyfluorinated substituents such as the pentafluorosulfanyl (-SF₅) group, imparts distinct characteristics to a molecule. olemiss.edu These groups are known for their high thermal and chemical stability and strong electronegativity. The steric bulk of the pentafluoroethyloxy group is greater than that of a trifluoromethyl group but comparable to a tert-butyl group, allowing it to serve as a bioisosteric replacement to modulate molecular shape and conformation. This unique combination of electronic effects, metabolic stability, and defined steric profile makes the pentafluoroethyloxy moiety a valuable functional group for creating novel molecular architectures with potentially enhanced pharmacological properties.

Historical Context of Ethylamine (B1201723) Derivatives in Synthetic Chemistry

Ethylamine (CH₃CH₂NH₂) is a fundamental primary amine that has long been a staple in the chemical industry and organic synthesis. nih.gov As a nucleophilic base, it readily participates in a vast range of chemical reactions. nih.gov Historically, ethylamine and its derivatives have been used as key intermediates and building blocks for a multitude of more complex molecules.

In industrial applications, ethylamine derivatives are precursors to pharmaceuticals, agrochemicals (including herbicides and fungicides), and polymers. tcichemicals.com For example, numerous bioactive compounds contain the ethylamine backbone, which is central to their interaction with biological targets. The versatility of the ethylamine scaffold, allowing for functionalization at the nitrogen atom and on the ethyl chain, has cemented its role as a foundational component in the construction of diverse chemical entities. The hydrochloride salt form, such as ethylamine hydrochloride, is often used to improve the stability and handling of the parent amine. nih.govcarlroth.com

Current Research Landscape and Academic Relevance of 2-(Pentafluoroethyloxy)ethylamine Hydrochloride

While specific, high-profile research dedicated exclusively to this compound is not widespread, its academic and industrial relevance lies in its status as a specialized building block. The demand for novel fluorinated intermediates for drug discovery and materials science is a significant driver of organic synthesis research. olemiss.edu This compound provides a direct route to introduce the 2-(pentafluoroethyloxy)ethylamino moiety into larger, more complex molecules.

The utility of analogous fluorinated ethylamine hydrochlorides is well-documented. For instance, compounds like 2-fluoroethylamine hydrochloride serve as precursors in various synthetic applications. scbt.com The primary research application of this compound is as an intermediate for creating new chemical entities destined for biological screening or for the development of advanced materials where the unique properties of the pentafluoroethyloxy group are desired.

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Data for this compound is limited; some values are based on related structures or predictions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C₄H₅F₅NO·HCl | ~217.54 |

| 2,2,2-Trifluoroethylamine (B1214592) hydrochloride | 373-88-6 | C₂H₅ClF₃N | 135.52 |

| 2-(Trifluoromethoxy)ethylamine hydrochloride | 886050-51-7 | C₃H₇F₃NOCl | 165.54 |

| 2-Fluoroethylamine hydrochloride | 460-08-2 | C₂H₆FN·HCl | 99.54 |

| Ethylamine hydrochloride | 557-66-4 | C₂H₈ClN | 81.54 |

Scope and Objectives of Dedicated Academic Inquiry into this compound

A dedicated academic inquiry into this compound would likely focus on several key areas. The primary objective would be to leverage its unique structure as a synthetic tool. Research in this area would encompass:

Synthetic Methodology: Developing novel, efficient, and scalable synthetic routes to produce high-purity this compound. This is a crucial first step to make the building block more accessible for broader research.

Reaction Chemistry: Exploring the reactivity of the compound in a variety of organic transformations. This would involve using it as a nucleophile in substitution and addition reactions to attach the pentafluoroethyloxy-ethyl side chain to different molecular scaffolds.

Medicinal Chemistry Applications: Synthesizing libraries of novel compounds that incorporate the 2-(pentafluoroethyloxy)ethylamino moiety for screening against various biological targets. The goal would be to assess how this specific fluorinated group influences potency, selectivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).

Materials Science: Incorporating the compound into polymers or other materials to study the impact of the highly fluorinated ether group on properties such as thermal stability, chemical resistance, and surface energy.

Ultimately, the academic focus would be on establishing this compound as a valuable and readily usable component in the synthetic chemist's toolkit for creating next-generation functional molecules.

Table 2: Comparison of Common Fluoroalkyl Groups in Drug Design

| Functional Group | Moiety | Relative Size (Steric Bulk) | Electronic Effect | Typical Impact on Lipophilicity |

| Trifluoromethyl | -CF₃ | Small | Strongly Electron-Withdrawing | Increases |

| Trifluoromethoxy | -OCF₃ | Small-Medium | Strongly Electron-Withdrawing | Significantly Increases |

| Pentafluoroethyloxy | -OCF₂CF₃ | Medium | Strongly Electron-Withdrawing | Significantly Increases |

| Pentafluorosulfanyl | -SF₅ | Medium-Large | Very Strongly Electron-Withdrawing | Substantially Increases |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBGRLAPITYELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pentafluoroethyloxy Ethylamine Hydrochloride

Overview of Established and Emerging Synthetic Strategies

The synthesis of fluorinated compounds like 2-(pentafluoroethyloxy)ethylamine hydrochloride can be approached through various established and emerging strategies. These methods are designed to handle the unique reactivity imparted by the fluorine atoms and to construct the target molecule with high efficiency.

Direct functionalization strategies involve the introduction of the pentafluoroethyloxy group onto a pre-existing ethylamine (B1201723) or a protected equivalent. One of the most common methods for forming an ether bond is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this could involve the reaction of a pentafluoroethoxide with a protected 2-haloethylamine derivative. The high electronegativity of the fluorine atoms in the pentafluoroethyl group can influence the nucleophilicity of the corresponding alkoxide, potentially requiring optimized reaction conditions.

Both convergent and linear synthetic pathways can be envisioned for the preparation of this compound.

A linear synthesis would involve the sequential modification of a starting material. For instance, a plausible linear route could begin with the synthesis of 2-(pentafluoroethyloxy)ethanol, followed by its conversion to a halide or sulfonate, and subsequent reaction with an amine source.

Precursors and Starting Materials in the Synthesis of this compound

The selection of appropriate precursors and starting materials is crucial for the successful synthesis of this compound. The strategy often revolves around the introduction of the sterically demanding and electron-withdrawing pentafluoroethyloxy group.

The introduction of the pentafluoroethyloxy moiety can be achieved through several methods. One common precursor for the pentafluoroethyl group is pentafluoroethyl iodide. fluorine1.ruwikipedia.org This reagent can be used to introduce the C2F5 group onto a suitable substrate. For instance, pentafluoroethyl iodide can react with ethylene (B1197577) oxide in the presence of a suitable catalyst to form 2-(pentafluoroethyloxy)ethanol. This alcohol can then be further functionalized.

Another approach involves the use of pentafluoroethanol itself. Pentafluoroethanol can be deprotonated with a strong base to form the corresponding alkoxide, which can then be used in a Williamson-type ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com

| Precursor | Reagent | Product | Reaction Type |

| Pentafluoroethyl iodide | Ethylene oxide | 2-(Pentafluoroethyloxy)ethanol | Nucleophilic ring-opening |

| Pentafluoroethanol | Strong base, then 2-chloroethanol (B45725) derivative | 2-(Pentafluoroethyloxy)ethanol derivative | Williamson ether synthesis |

Once the pentafluoroethyloxy backbone is established, the introduction of the amine group is the next critical step. The presence of the highly fluorinated moiety can affect the reactivity of adjacent positions, necessitating careful selection of the amination method.

One of the most reliable methods for the synthesis of primary amines is the Gabriel synthesis . thermofisher.comwikipedia.orgchemistrysteps.commasterorganicchemistry.com This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. For the synthesis of 2-(pentafluoroethyloxy)ethylamine, this would entail reacting 2-(pentafluoroethyloxy)ethyl halide with potassium phthalimide. The Gabriel synthesis is known for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with direct amination with ammonia (B1221849).

Another viable route is the reduction of a nitrile . The synthesis could proceed through a 2-(pentafluoroethyloxy)acetonitrile intermediate. This nitrile can then be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. wikipedia.orgacsgcipr.orgthieme-connect.de

| Intermediate | Reagent | Product | Reaction Type |

| 2-(Pentafluoroethyloxy)ethyl halide | Potassium phthalimide, then hydrazine (B178648) | 2-(Pentafluoroethyloxy)ethylamine | Gabriel synthesis |

| 2-(Pentafluoroethyloxy)acetonitrile | Lithium aluminum hydride or H2/catalyst | 2-(Pentafluoroethyloxy)ethylamine | Nitrile reduction |

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired this compound salt.

Optimization of Reaction Conditions and Efficiency in Laboratory Scale Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity in the laboratory-scale synthesis of this compound. Key parameters to consider include solvent, temperature, reaction time, and the choice of reagents and catalysts.

For the Williamson ether synthesis step, polar aprotic solvents such as DMF or DMSO are often preferred as they can accelerate SN2 reactions. masterorganicchemistry.com The choice of base for deprotonating the alcohol is also critical, with strong bases like sodium hydride being commonly used.

In the Gabriel synthesis , DMF is also a common solvent of choice. thermofisher.comnrochemistry.com The cleavage of the phthalimide can be achieved under milder conditions using hydrazine (Ing-Manske procedure), which is often preferred when other sensitive functional groups are present. thermofisher.comwikipedia.org

For the reduction of the nitrile , the choice of reducing agent and solvent is important. Lithium aluminum hydride is a powerful reducing agent that is effective for this transformation, typically carried out in anhydrous ethers like diethyl ether or THF. researchgate.net Catalytic hydrogenation offers a milder alternative, with catalysts such as Raney nickel or palladium on carbon, though it may require higher pressures and temperatures. wikipedia.orgacsgcipr.org

The table below summarizes typical conditions for analogous reactions that could be adapted for the synthesis of this compound.

| Reaction Step | Reagents & Solvents | Typical Temperature | Typical Yields (Analogous Reactions) |

| Williamson Ether Synthesis | NaH, DMF | Room Temp to 80 °C | 60-90% |

| Gabriel Alkylation | Potassium Phthalimide, DMF | 80-120 °C | 70-95% |

| Phthalimide Cleavage | Hydrazine hydrate, Ethanol (B145695) | Reflux | 80-95% |

| Nitrile Reduction (LiAlH4) | LiAlH4, THF | 0 °C to Reflux | 70-90% |

| Nitrile Reduction (Catalytic) | H2, Raney Ni, NH3/Ethanol | 50-150 °C, high pressure | 60-90% |

Careful control of these parameters is essential for the efficient and successful laboratory-scale synthesis of this compound.

Solvent Effects and Catalysis

While specific literature on the synthesis of this compound is not extensively detailed, the choice of solvent and catalyst can be inferred from established methods for analogous fluorinated amines and related nucleophilic substitution reactions. For reactions involving the formation of an amine from an alkyl halide precursor, polar aprotic solvents such as dimethylformamide (DMF) are often employed. DMF effectively solvates cations, leaving the nucleophile (e.g., an ammonia surrogate like potassium phthalimide) more reactive.

In related syntheses, such as that of 2-thiophene ethylamine, a wide range of organic solvents have been utilized, including dichloromethane, tetrahydrofuran (B95107) (THF), toluene, and acetone, indicating that the optimal solvent is highly dependent on the specific reactants and reaction type. google.com Catalysts may not always be necessary for direct nucleophilic substitution, but phase-transfer catalysts are sometimes used to facilitate reactions between reactants in different phases. google.com For other transformations, acid catalysts might be employed. mdpi.com

Temperature, Pressure, and Time Dependencies

Reaction kinetics are critically dependent on temperature, pressure, and duration. In the synthesis of the structurally similar 2-fluoroethylamine hydrochloride, key steps are performed under specific thermal and pressure conditions. For instance, a heating reflux step can be conducted at 90 to 120°C for 5 to 11 hours. google.com Subsequent reactions to form intermediates may be shorter, requiring heating to 80 to 120°C for only 30 to 45 minutes. google.com

The final salt formation for amine hydrochlorides is often an exothermic process where temperature control is crucial. In the synthesis of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, the addition of a saturated hydrochloric acid solution is performed at temperatures below 25°C, after which the mixture is heated to 50°C for one hour to ensure complete reaction. chemicalbook.com Pressure modifications are primarily used during purification, where distillation under reduced pressure (e.g., 10 to 20 mmHg) is employed to isolate intermediates and remove volatile solvents at lower temperatures (e.g., 45 ± 5°C), preventing product degradation. google.comchemicalbook.com

Table 1: Comparative Reaction Parameters in Analogous Amine Hydrochloride Syntheses This table is generated based on data for structurally similar compounds and illustrates typical conditions.

| Parameter | 2-Fluoroethylamine HCl Synthesis google.com | 2,2,2-Trifluoroethylamine HCl Synthesis chemicalbook.com | General Considerations |

|---|---|---|---|

| Temperature | 80-120°C (Intermediate formation) | <25°C (HCl addition), then 50°C | Temperature is optimized to balance reaction rate with potential side reactions and decomposition. |

| Pressure | 10-20 mmHg (Decompression distillation) | ~0.98 MPa vacuum (Solvent removal) | Reduced pressure is primarily used for purification to avoid high temperatures. |

| Time | 0.5-11 hours (Varies by step) | 1 hour (Salt formation) | Reaction time is monitored (e.g., by TLC) to ensure completion of the reaction. |

Purification and Isolation Techniques for Research Grade Material

Achieving high purity is essential for research-grade materials. The purification of amine hydrochlorides typically involves a multi-step process. A common initial step is the removal of solvents and volatile byproducts via distillation, often under reduced pressure to protect thermally sensitive compounds. chemicalbook.com

If the amine is synthesized in its free base form, it can be converted to the hydrochloride salt and purified. A general method involves dissolving the free amine in a suitable solvent like ethanol or THF and adding aqueous or gaseous HCl. chemicalbook.comechemi.com Impurities can be removed through extraction. For instance, after synthesis, the reaction mixture can be poured into water, causing the product or an intermediate to precipitate. google.com The solid can then be collected by filtration.

Recrystallization is a powerful technique for final purification. For many amine hydrochlorides, ethanol is an effective solvent for recrystallization, yielding a high-purity crystalline solid upon cooling. google.com The final product is typically dried under vacuum to remove any residual solvent. Washing the isolated solid with a non-polar solvent like diethyl ether can also help remove organic impurities. researchgate.net

Development of Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally sustainable. This involves considering principles of green chemistry, such as atom economy and waste reduction. nih.gov

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. skpharmteco.comacs.org Many classical synthetic methods, such as the Gabriel synthesis for primary amines, suffer from poor atom economy. rsc.org The Gabriel synthesis uses potassium phthalimide to alkylate an alkyl halide, followed by hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com While effective, it generates a stoichiometric amount of phthalic acid derivative as waste, significantly lowering the atom economy. rsc.orgfiveable.me

Table 2: Conceptual Atom Economy Comparison for Amine Synthesis

| Synthetic Route | General Reaction | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Direct Amination | R-X + NH₃ → R-NH₂·HX | None (in ideal reaction) | High (approaching 100% in addition reactions). jk-sci.com |

| Gabriel Synthesis | R-X + Phthalimide salt → ... → R-NH₂ | Phthalhydrazide or Phthalic acid derivatives | Low, due to the large mass of the phthalimide protecting group which becomes waste. rsc.org |

Designing synthetic routes that maximize atom economy is a key goal of green chemistry. wordpress.com This often involves favoring addition reactions over substitution reactions and avoiding the use of protecting groups, which inherently generate waste. nih.govjk-sci.com For the synthesis of this compound, a more atom-economical route would involve the direct amination of a suitable precursor, minimizing the generation of byproducts.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green synthesis. A primary advantage is the reduction or complete elimination of solvents. nih.govresearchgate.net Research has demonstrated that this solvent-free method can be highly effective for the synthesis of fluorinated imines, which are versatile intermediates that can be readily converted to fluorinated amines. mdpi.com

In one study, various fluorinated imines were synthesized by manually grinding aldehydes and amines at room temperature. nih.gov The reactions were completed in as little as 15 minutes and produced the desired products in good to excellent yields, often without the need for further purification. mdpi.comnih.gov This approach contributes to environmental protection and offers a convenient and scalable strategy for preparing precursors to valuable fluorinated amines. researchgate.net

Chemical Reactivity and Functional Group Transformations of 2 Pentafluoroethyloxy Ethylamine Hydrochloride

Reactivity Profile of the Protonated Amine Group

The protonated amine group in 2-(pentafluoroethyloxy)ethylamine hydrochloride is largely unreactive as a nucleophile. The lone pair of electrons on the nitrogen atom is engaged in a coordinate covalent bond with a proton, precluding its participation in nucleophilic attack. To engage in reactions requiring a nucleophilic amine, the hydrochloride salt must first be neutralized with a base to liberate the free amine, 2-(pentafluoroethyloxy)ethylamine.

Nucleophilic Character of the Free Amine

Upon deprotonation, the resulting free amine, 2-(pentafluoroethyloxy)ethylamine, exhibits nucleophilic character. The nitrogen atom possesses a lone pair of electrons that can be donated to electrophilic species. The electron-withdrawing nature of the adjacent pentafluoroethyloxy group can modulate the nucleophilicity of the amine compared to its non-fluorinated analogs. This electronic effect can influence reaction rates and equilibria in subsequent transformations.

Reactions with Electrophilic Species

The free amine of 2-(pentafluoroethyloxy)ethylamine readily reacts with a wide array of electrophiles. These reactions form the basis for the derivatization of the parent compound and its incorporation into larger molecular frameworks. Common electrophilic partners include carbonyl compounds (aldehydes, ketones, esters, acyl chlorides), sulfonyl chlorides, and alkylating agents. The outcomes of these reactions are diverse, leading to the formation of amides, sulfonamides, and more complex acyclic and cyclic structures.

Derivatization Strategies via the Amine Moiety

The primary amine functionality of 2-(pentafluoroethyloxy)ethylamine serves as a versatile handle for a multitude of derivatization strategies. These transformations are crucial for the construction of novel fluorinated compounds with potential applications in various fields of chemical science.

Amidation and Sulfonamidation Reactions

The reaction of 2-(pentafluoroethyloxy)ethylamine with carboxylic acid derivatives or sulfonyl chlorides provides a direct route to the corresponding N-(2-(pentafluoroethyloxy)ethyl)amides and N-(2-(pentafluoroethyloxy)ethyl)sulfonamides. These reactions are typically high-yielding and proceed under standard coupling conditions.

Amidation Reactions: Amides are readily formed by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a suitable coupling agent. The choice of reagent and reaction conditions can be tailored to the specific substrate.

| Electrophile | Reagent/Conditions | Product |

| Acyl Chloride | Base (e.g., triethylamine, pyridine), solvent (e.g., CH₂Cl₂, THF) | N-(2-(pentafluoroethyloxy)ethyl)amide |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC, HATU), base, solvent | N-(2-(pentafluoroethyloxy)ethyl)amide |

Sulfonamidation Reactions: Sulfonamides are synthesized by the reaction of the amine with sulfonyl chlorides, typically in the presence of a base to neutralize the HCl byproduct.

| Electrophile | Reagent/Conditions | Product |

| Sulfonyl Chloride | Base (e.g., pyridine, NaOH), solvent (e.g., CH₂Cl₂, water) | N-(2-(pentafluoroethyloxy)ethyl)sulfonamide |

Alkylation and Acylation Reactions

Alkylation Reactions: The nitrogen atom of 2-(pentafluoroethyloxy)ethylamine can be alkylated by reaction with alkyl halides. However, these reactions can sometimes be challenging to control, as the primary amine can undergo multiple alkylations to yield secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reaction conditions such as stoichiometry, temperature, and the nature of the alkylating agent can be adjusted to favor the desired product.

| Alkylating Agent | Conditions | Potential Products |

| Alkyl Halide (R-X) | Base, solvent | N-alkyl-2-(pentafluoroethyloxy)ethylamine, N,N-dialkyl-2-(pentafluoroethyloxy)ethylamine, Quaternary ammonium salt |

Acylation Reactions: As discussed in the context of amidation, acylation with acyl chlorides or anhydrides is a straightforward method for derivatizing the amine. This reaction is generally highly efficient and selective for mono-acylation, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing over-acylation.

Cyclization Reactions to Form Fluorinated Heterocycles

The 2-(pentafluoroethyloxy)ethylamino moiety can be incorporated into heterocyclic rings through various cyclization strategies. These reactions are of significant interest as they provide access to novel fluorinated heterocycles, a class of compounds with diverse applications. researchgate.netnih.gov The synthesis of such compounds often utilizes the amine as a nucleophile in intramolecular reactions or as a building block in multicomponent reactions.

| Precursor Type | Reaction Conditions | Heterocycle Type |

| N-(2-(pentafluoroethyloxy)ethyl)-γ-haloamide | Base | Fluorinated lactam |

| N-(2-(pentafluoroethyloxy)ethyl)-β-ketoester | Acid or base catalysis | Fluorinated dihydropyridinone |

Cross-linking Reactions (if applied in a chemical context)

While specific examples of cross-linking reactions involving this compound are not extensively documented in publicly available literature, its structure suggests its utility as a cross-linking agent. The primary amine group is a versatile nucleophile that can react with various electrophilic functional groups, making it a candidate for incorporation into polymeric networks.

The reactivity of the primary amine allows for the formation of covalent bonds with molecules containing two or more reactive sites, leading to the formation of a cross-linked matrix. Common cross-linking agents that would be expected to react with this compound include:

Diepoxides: The amine group can open the epoxide ring through a nucleophilic addition reaction. The use of a diepoxide would lead to the formation of a polymer network where the fluoroalkylamine is linked to two different epoxide molecules.

Diisocyanates: The reaction between the primary amine and an isocyanate group forms a stable urea (B33335) linkage. A diisocyanate would therefore serve as a linker between two molecules of the fluoroalkylamine.

Diacyl Chlorides or Dianhydrides: These reagents would react with the amine to form stable amide bonds, creating a cross-linked polyamide structure.

The incorporation of the pentafluoroethyloxy group into a cross-linked polymer is of interest for modifying the surface properties of materials, such as enhancing hydrophobicity, oleophobicity, and chemical resistance.

Table 1: Potential Cross-linking Reactions of this compound

| Cross-linking Agent Type | Reactive Group | Resulting Linkage |

| Diepoxide | Epoxide | β-Hydroxyamine |

| Diisocyanate | Isocyanate | Urea |

| Diacyl Chloride | Acyl Chloride | Amide |

| Dianhydride | Anhydride (B1165640) | Amide |

Stability and Reactivity of the Pentafluoroethyloxy Ether Linkage

The pentafluoroethyloxy group is a key feature of this molecule, and its stability is crucial for applications where the unique properties of the fluorinated moiety are desired.

Resistance to Hydrolysis and Oxidation

The ether linkage in 2-(Pentafluoroethyloxy)ethylamine is exceptionally stable towards both hydrolysis and oxidation. This high stability is a direct consequence of the strong carbon-fluorine bonds and the electron-withdrawing nature of the pentafluoroethyl group.

Resistance to Hydrolysis: The ether oxygen is sterically shielded by the bulky pentafluoroethyl group, and the electron-withdrawing fluorine atoms decrease the basicity of the ether oxygen, making it less susceptible to protonation, which is often the initial step in acid-catalyzed hydrolysis. Under neutral and basic conditions, the ether linkage is also highly resistant to cleavage.

Resistance to Oxidation: The carbon-fluorine bonds are very strong, and the fluorine atoms are in their highest oxidation state. This makes the pentafluoroethyl group and the adjacent ether linkage highly resistant to attack by common oxidizing agents. Studies on analogous fluorinated ethers have demonstrated their remarkable thermal and oxidative stability.

Potential for Cleavage or Rearrangement under Specific Conditions

While highly stable, the ether linkage in fluoroalkyl ethers is not completely inert and can be cleaved under specific, harsh conditions.

Cleavage: Cleavage of ether bonds typically requires strong acids and high temperatures. For fluoroalkyl ethers, even more forcing conditions may be necessary. The reaction would likely proceed via protonation of the ether oxygen followed by nucleophilic attack on the adjacent methylene (B1212753) group. However, the electron-withdrawing effect of the pentafluoroethyl group would disfavor the formation of a carbocationic intermediate on the adjacent carbon, making an SN1-type cleavage difficult. An SN2-type cleavage by a strong nucleophile would be the more probable, albeit challenging, pathway.

Rearrangement: Rearrangement reactions involving the pentafluoroethyloxy group are not commonly reported under typical organic synthesis conditions. The stability of the C-F and C-O bonds in this moiety makes rearrangements energetically unfavorable.

Mechanistic Investigations of Key Transformations

Due to the limited specific literature on this compound, the mechanistic discussion is based on the well-established reactivity of primary amines and the known properties of fluoroalkyl groups.

Elucidation of Reaction Pathways and Intermediates

The most common reactions involving the amine group of this compound are nucleophilic additions and substitutions. A prime example is N-acylation, the reaction with an acylating agent like an acyl chloride or anhydride to form an amide.

The reaction pathway for N-acylation proceeds through a nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (e.g., chloride from an acyl chloride) is expelled.

Deprotonation: A base, which can be another molecule of the amine or a scavenger base added to the reaction, removes a proton from the nitrogen, yielding the neutral amide product and the protonated base.

Table 2: Intermediates in the N-acylation of 2-(Pentafluoroethyloxy)ethylamine

| Step | Reactants | Intermediate/Transition State | Product of Step |

| 1 | Amine + Acyl Chloride | Tetrahedral Intermediate | Protonated Amide + Leaving Group |

| 2 | Protonated Amide | - | Neutral Amide + Protonated Base |

Kinetic and Thermodynamic Studies of Derivatization Reactions

Kinetics: The rate of reactions involving the amine group will be influenced by several factors:

Nucleophilicity of the Amine: The electron-withdrawing effect of the pentafluoroethyloxy group is expected to decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine like ethylamine (B1201723). This would result in slower reaction rates for nucleophilic substitution and addition reactions.

Steric Hindrance: While not exceptionally bulky, the pentafluoroethyloxy group may introduce some steric hindrance around the amine, potentially slowing down reactions with bulky electrophiles.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred for many nucleophilic substitution reactions.

Lack of Publicly Available Research Limits Detailed Analysis of this compound

Comprehensive searches for the chemical compound "this compound" have revealed a significant scarcity of published research detailing its specific applications in advanced chemical research. While the provided outline requests in-depth information on its role as a versatile building block, its contributions to materials science, and its use in analytical chemistry, the available scientific literature does not currently offer sufficient data to fulfill these specific inquiries.

The investigation into the applications of this particular fluorinated compound did not yield specific examples of its use in the assembly of novel fluorinated organic scaffolds or as a precursor for advanced chemical reagents and ligands. Similarly, information regarding its incorporation into fluorinated polymers and copolymers, or its role in the development of functional coatings and surfaces, remains largely undocumented in publicly accessible research databases. Furthermore, its application as a reagent in analytical chemistry research methodologies is not described in the available literature.

It is important to note that while there is extensive research on structurally related fluorinated compounds, such as 2,2,2-trifluoroethylamine (B1214592) and other fluoroalkylamines, the strict focus on "this compound" as per the user's request prevents the inclusion of data from these related but distinct chemical entities. The unique properties and reactivity of a compound are highly specific to its exact molecular structure, and therefore, extrapolation of applications from analogous compounds would be scientifically inappropriate.

The absence of detailed research findings for "this compound" suggests that it may be a relatively new or highly specialized compound with a limited scope of reported applications at this time. Future research may shed more light on the potential uses of this compound in the various areas outlined.

Applications of 2 Pentafluoroethyloxy Ethylamine Hydrochloride in Advanced Chemical Research

Use in Analytical Chemistry Research Methodologies (as a reagent, not for its own analysis or basic identification)

Derivatization for Enhanced Detection of Other Analytes

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by a particular instrumental method. mdpi.com For gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds, as well as to enhance detector response. iu.eduresearchgate.net Given the presence of a reactive primary amine, 2-(Pentafluoroethyloxy)ethylamine hydrochloride is a candidate for use as a derivatizing agent, particularly for analytes containing functional groups such as carboxylic acids, aldehydes, and ketones.

The primary amine group of 2-(Pentafluoroethyloxy)ethylamine can react with carboxylic acids to form amides, with aldehydes to form Schiff bases, and with ketones to form corresponding ketimines. These reactions effectively mask the polar functional groups of the original analytes, thereby increasing their volatility for GC analysis.

A significant advantage of using a fluorinated derivatizing agent like this compound lies in the potential for enhanced detection. nih.gov The incorporation of the pentafluoroethyloxy group into the analyte derivative introduces fluorine atoms, which can significantly increase the signal in an electron capture detector (ECD). researchgate.net The ECD is highly sensitive to compounds with electronegative functional groups, and the presence of multiple fluorine atoms in the derivative would likely lead to a marked improvement in detection limits for the target analytes. researchgate.net

Table 1: Potential Derivatization Reactions with 2-(Pentafluoroethyloxy)ethylamine

| Analyte Functional Group | Reaction Product | Potential Benefit in GC Analysis |

|---|---|---|

| Carboxylic Acid | Amide | Increased volatility, Enhanced ECD response |

| Aldehyde | Schiff Base (Imine) | Increased volatility, Enhanced ECD response |

Detailed research findings on analogous fluorinated amines support this projected application. For instance, other fluorinated amine reagents are known to react with various analytes to produce derivatives with excellent chromatographic properties and detector sensitivity. researchgate.net The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized for each class of analyte to ensure complete derivatization.

Role in Chromatographic Stationary Phases or Mobile Phase Modifiers

The unique structural characteristics of this compound also suggest its potential utility in the development of novel stationary phases for high-performance liquid chromatography (HPLC) or as a mobile phase modifier.

As a component of a stationary phase, the pentafluoroethyloxy group could impart unique selectivity. Fluorinated stationary phases are known to offer alternative selectivity compared to traditional alkyl (C8 and C18) phases. researchgate.net These phases can exhibit different interactions with analytes, including dipole-dipole, hydrogen bonding, and fluorophilic interactions (the affinity of fluorinated compounds for each other). nih.govnih.gov A stationary phase synthesized by bonding 2-(Pentafluoroethyloxy)ethylamine to a support material (e.g., silica) could provide enhanced separation for certain classes of compounds, particularly halogenated or other fluorinated molecules.

The amine group could also play a role in the stationary phase's interactions, potentially participating in hydrophilic or ion-exchange interactions depending on the mobile phase pH. afin-ts.de This dual-functionality could lead to a mixed-mode stationary phase with tunable selectivity.

Table 2: Potential Chromatographic Applications of this compound

| Application Area | Proposed Role | Mechanism of Action | Potential Advantage |

|---|---|---|---|

| HPLC Stationary Phase | Bonded Phase Component | Fluorophilic interactions, Dipole-dipole interactions, Potential for mixed-mode interactions (hydrophilic/ion-exchange) | Alternative selectivity for halogenated and polar compounds |

Alternatively, this compound could be employed as a mobile phase modifier. In its protonated (hydrochloride) form, it can act as an ion-pairing agent for the analysis of acidic compounds in reversed-phase HPLC. By adding it to the mobile phase, it can form ion pairs with negatively charged analytes, increasing their retention on a nonpolar stationary phase and improving peak shape. The fluorinated tail of the ethylamine (B1201723) derivative might also interact with the stationary phase, modifying its surface and influencing the separation. solubilityofthings.com

While the direct application of this compound in these advanced chemical research areas requires further empirical investigation, its chemical structure provides a strong theoretical basis for its potential as a valuable tool in both derivatization for enhanced analyte detection and in the development of novel chromatographic separation methodologies.

Theoretical and Computational Investigations of 2 Pentafluoroethyloxy Ethylamine Hydrochloride

Quantum Chemical Studies on Molecular Structure and Conformation

There are no available quantum chemical studies focusing on the molecular structure and conformation of 2-(Pentafluoroethyloxy)ethylamine hydrochloride.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding of this compound has not been reported in the scientific literature. Such a study would typically involve calculations of molecular orbitals, charge distribution, and bond orders to understand the influence of the highly electronegative pentafluoroethyloxy group on the ethylamine (B1201723) moiety.

Conformational Preferences and Torsional Barriers

Information regarding the conformational preferences and the energy barriers to rotation around the single bonds (torsional barriers) of this compound is not available. Conformational analysis is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Computational Modeling of Reaction Mechanisms and Pathways

No computational models detailing the reaction mechanisms and pathways involving this compound have been published.

Prediction of Transition State Structures and Energy Barriers

Without computational studies, there are no predictions for the structures of transition states or the energy barriers associated with chemical reactions involving this compound. This information is fundamental for understanding reaction kinetics and outcomes.

Elucidation of Selectivity in Complex Reactions

The role of this compound in directing the selectivity of complex reactions has not been elucidated through computational means.

Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insights

There are no theoretically predicted spectroscopic signatures (such as NMR, IR, or Raman spectra) for this compound. Such predictions are often used to complement experimental data and provide insights into reaction mechanisms and molecular structure.

Molecular Dynamics Simulations and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the dynamic behavior and interaction profiles of molecules. For this compound, molecular dynamics (MD) simulations and other computational methods could offer profound insights into its behavior in various environments. Such studies would be crucial for understanding its chemical reactivity, conformational preferences, and potential applications in areas like materials science and medicinal chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically focused on the molecular dynamics and detailed intermolecular interactions of this compound.

While direct computational studies on this specific compound are not readily found, we can infer potential areas of investigation based on research conducted on structurally related fluorinated amines and their ammonium (B1175870) salts. These studies often focus on the profound influence of fluorine substitution on molecular conformation and non-covalent interactions.

Solvent Effects on Reactivity and Conformation

The solvent environment is a critical factor that can dramatically alter the reactivity and conformational landscape of a molecule. For this compound, the interplay between the solute and various solvents would be a key area of theoretical investigation. The polarity, proticity, and hydrogen bonding capabilities of the solvent would influence the ionization state of the amine hydrochloride, the solvation of the ions, and the conformational equilibrium of the ethylamine backbone.

In the absence of specific data for this compound, a hypothetical study might explore a range of solvents to understand these effects. The table below illustrates the type of data that such a computational study could generate.

| Solvent | Dielectric Constant | Predominant Conformer | Key Solvent-Solute Interactions |

| Water | 78.4 | Gauche | Hydrogen bonding between water and the ammonium group; Dipole-dipole interactions with the pentafluoroethoxy group. |

| Methanol | 32.7 | Gauche | Hydrogen bonding with the ammonium group; Weaker interactions with the fluorinated tail. |

| Acetonitrile | 37.5 | Trans (predicted) | Primarily dipole-dipole interactions; Less effective at stabilizing the gauche conformer through hydrogen bonding. |

| Dichloromethane | 8.9 | Trans (predicted) | Weaker dipole-dipole interactions; van der Waals forces dominate. |

This table is illustrative and based on general principles of solvent effects on similar molecules. The actual predominant conformers and interactions for this compound would need to be determined through specific computational studies.

Interaction with Host Molecules or Catalytic Surfaces

The interaction of this compound with host molecules, such as cyclodextrins or crown ethers, or its adsorption and reaction on catalytic surfaces, are areas ripe for computational exploration. These investigations are crucial for applications in drug delivery, separation sciences, and catalysis.

Molecular dynamics simulations could model the process of encapsulation of the molecule within a host cavity, providing insights into the thermodynamics and kinetics of complex formation. The fluorinated tail of this compound would likely play a significant role in these interactions, potentially favoring hosts with complementary fluorophilic or hydrophobic interiors.

Similarly, quantum mechanics and molecular mechanics (QM/MM) methods could be employed to study the interaction of the molecule with a catalytic surface, for instance, a transition metal surface. These simulations could elucidate the adsorption geometry, the electronic interactions between the molecule and the surface, and the potential reaction pathways for catalytic transformations.

A hypothetical docking study of this compound with a host molecule like beta-cyclodextrin (B164692) could yield the following type of data:

| Host Molecule | Guest Moiety | Calculated Binding Energy (kcal/mol) | Primary Driving Forces for Interaction |

| Beta-Cyclodextrin | Pentafluoroethoxy group | -5.2 (hypothetical) | Hydrophobic and van der Waals interactions between the fluorinated tail and the cyclodextrin (B1172386) cavity. |

| 18-Crown-6 | Ethylammonium head | -15.8 (hypothetical) | Strong electrostatic and hydrogen bonding interactions between the ammonium group and the oxygen atoms of the crown ether. |

The binding energies presented in this table are hypothetical and serve to illustrate the type of results that would be obtained from such a computational study.

Future Directions and Challenges in the Research of 2 Pentafluoroethyloxy Ethylamine Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(Pentafluoroethyloxy)ethylamine hydrochloride lies in its synthesis. Current methodologies often involve multiple steps with potentially hazardous reagents and modest yields. Future research will undoubtedly focus on the development of more efficient and sustainable synthetic routes.

One promising avenue is the exploration of novel fluorination technologies that bypass the use of highly toxic and corrosive reagents like hydrogen fluoride (B91410) (HF). Recent breakthroughs, such as the direct use of fluorspar (CaF₂) for fluorination, could revolutionize the synthesis of fluorochemicals. wpmucdn.com Adapting such methods for the introduction of the pentafluoroethoxy group would represent a significant advancement.

Furthermore, the development of catalytic methods for the synthesis of fluorinated amines is a key area of interest. nih.gov Strategies such as the hydroamination of fluoroalkenes or the reductive amination of fluorinated carbonyl compounds, if optimized for the pentafluoroethyloxy moiety, could provide more atom-economical and environmentally benign pathways. A patent for the preparation of 2-fluoroethylamine hydrochloride highlights a method involving the reaction of 2-fluoroethanol (B46154) with toluenesulfonyl chloride, followed by subsequent steps to yield the final product. google.com While this pertains to a simpler analogue, the principles could be adapted for the more complex pentafluoroethyloxy derivative, aiming to improve yield and reduce reliance on harsh purification methods like extraction. google.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct use of Fluorspar (CaF₂) | Avoids hazardous HF, potentially more sustainable. | Adapting the technology for the specific pentafluoroethyloxy group. |

| Catalytic Hydroamination | High atom economy, potentially milder reaction conditions. | Catalyst design and control of regioselectivity. |

| Reductive Amination | Utilizes readily available starting materials. | Catalyst stability and efficiency with fluorinated substrates. |

| Analogue-Inspired Routes | Builds on established chemical principles. | Adapting conditions for the more complex pentafluoroethyloxy group. |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The pentafluoroethyloxy group significantly influences the electronic properties of the ethylamine (B1201723) backbone, potentially leading to unprecedented reactivity. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity of the amine, which in turn can be leveraged for unique chemical transformations. Future research should focus on systematically exploring the reactivity of the amine functionality in this compound.

Derivatization of the primary amine offers a gateway to a diverse range of novel compounds with tailored properties. Standard derivatization techniques used for gas chromatography-mass spectrometry (GC-MS) analysis, such as acylation with pentafluoropropionic anhydride (B1165640) (PFPA), demonstrate the amine's ability to react, forming stable amide linkages. researchgate.netnih.gov Exploring a broader scope of derivatizing agents could lead to the synthesis of new ligands for catalysis, novel monomers for polymerization, and biologically active molecules.

Moreover, the development of stereoselective syntheses of fluorinated chiral amines is a crucial area of research, as the introduction of chirality can have profound effects on a molecule's biological activity. nih.gov Future work could involve the asymmetric derivatization of the ethylamine or the development of stereoselective synthetic routes to chiral analogues of this compound.

Expansion into Novel Areas of Materials Science and Chemical Technology

The unique properties imparted by the pentafluoroethyloxy group, such as hydrophobicity, thermal stability, and chemical resistance, make this compound a promising building block for advanced materials. Fluoropolymers, in general, are critical in a wide range of industries, from aerospace to electronics and healthcare. fluoropolymerpartnership.comamericanchemistry.com

One potential application lies in the development of novel fluorinated polymers. The amine functionality of this compound can be utilized for incorporation into polymer backbones, for example, through the formation of polyamides or polyimides. These materials could exhibit enhanced thermal stability, low dielectric constants, and improved resistance to chemical degradation.

Another exciting prospect is the use of this compound in the development of advanced electrolytes for energy storage devices. Fluorinated ethers are being investigated for their high electrochemical stability, which is crucial for the performance of high-voltage lithium-ion batteries. wpmucdn.com The presence of the amine group could offer additional functionalities, such as improved interaction with electrode surfaces or enhanced ionic conductivity.

| Potential Application Area | Key Properties Conferred by Pentafluoroethyloxy Group | Research Focus |

| Fluoropolymers | Thermal stability, chemical resistance, low dielectric constant. | Synthesis and characterization of new polyamides and polyimides. |

| Advanced Electrolytes | High electrochemical stability, potential for enhanced ionic conductivity. | Incorporation into novel electrolyte formulations for batteries. |

| Surface Modifiers | Hydrophobicity, oleophobicity. | Development of coatings with anti-fouling or self-cleaning properties. |

| Specialty Surfactants | Unique interfacial properties. | Synthesis and evaluation of fluorinated surfactants for specialized applications. |

Integration of Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of advanced characterization techniques will be crucial in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds. ¹⁹F NMR, in particular, is highly sensitive to the local chemical environment of the fluorine atoms and can provide valuable information about the electronic structure and conformation of the pentafluoroethyloxy group. researchgate.net Detailed 1D and 2D NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, will be necessary to fully characterize new derivatives and to study their interactions with other molecules. For instance, the ¹H NMR spectrum of ethylamine shows distinct signals for the CH₃, CH₂, and NH₂ protons, with splitting patterns that can be analyzed to confirm the structure. docbrown.info Similar detailed analysis will be required for this compound and its derivatives.

Mass spectrometry (MS) is another indispensable technique for the identification and structural elucidation of these compounds. High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition. Fragmentation patterns observed in techniques like electron ionization (EI) mass spectrometry can offer insights into the molecule's structure and bonding. docbrown.info The mass spectrum of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a related compound, provides a reference for the types of fragmentation that might be expected. chemicalbook.com

Computational studies , such as those using Density Functional Theory (DFT), can complement experimental data by providing a deeper understanding of the molecule's electronic structure, reactivity, and conformational preferences. rsc.org Such studies can be used to predict reaction pathways, rationalize spectroscopic data, and guide the design of new molecules with desired properties.

Collaborative Research Opportunities in Academia and Research Institutions

The multifaceted challenges and opportunities associated with the research of this compound necessitate a collaborative approach. Partnerships between academic research groups and industrial partners can accelerate progress by combining fundamental scientific expertise with applied research and development capabilities.

Academic institutions are well-positioned to explore the fundamental chemistry of this compound, including the development of novel synthetic methods and the investigation of its unique reactivity. halocarbonlifesciences.com Industrial partners, on the other hand, can provide valuable insights into potential applications and can drive the commercialization of new technologies. Organizations such as the Performance Fluoropolymer Partnership (PFP) bring together leading companies in the field, fostering a collaborative environment for addressing key challenges and promoting the responsible development of fluoropolymer technologies. americanchemistry.comfluoropolymerpartnership.com

Funding agencies are also recognizing the importance of such collaborations, with initiatives aimed at fostering academic-industrial partnerships to translate scientific discoveries into practical applications. nih.govnih.gov These programs can provide the necessary resources to bridge the gap between fundamental research and industrial innovation. Successful collaborations depend on clear communication, aligned interests, and a shared vision for the potential of this unique fluorinated building block. h-brs.de

Q & A

Q. What are the optimal synthetic routes for 2-(Pentafluoroethyloxy)ethylamine hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves fluorination of an ethoxy precursor followed by amine functionalization. Key steps include:

- Nucleophilic substitution to introduce the pentafluoroethyloxy group under anhydrous conditions, using catalysts like KF/18-crown-6 to enhance reactivity .

- Reductive amination with sodium cyanoborohydride in a methanol/chloroform mixture to form the ethylamine backbone, requiring strict pH control (pH 6–7) to minimize side reactions .

- Hydrochloride salt formation via HCl gas bubbling in diethyl ether, ensuring stoichiometric equivalence for high purity (>98%) .

Critical parameters : Temperature (0–5°C during fluorination), solvent choice (DMF for fluorination; THF for amination), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹⁹F NMR to confirm the pentafluoroethyloxy group (δ ~-80 ppm for ¹⁹F) and amine proton integration .

- HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>95%); ESI-MS for molecular ion verification (expected [M+H]⁺ = 266.1) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (C: 31.6%, H: 3.4%, N: 5.2%) .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Storage : 2–8°C in amber glass vials under inert gas (argon) to prevent hygroscopic degradation and amine oxidation .

- Handling : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, lab coat) is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with neurotransmitter receptors?

- Receptor profiling : Radioligand binding assays (e.g., ³H-serotonin for 5-HT receptors) reveal moderate affinity (Ki = 120 nM for 5-HT2A), suggesting partial agonist behavior .

- Functional assays : Calcium flux assays in HEK293 cells transfected with GPCRs show dose-dependent activation (EC₅₀ = 1.2 µM for TAAR1), implicating cAMP pathways .

- Structural analogs : Comparative studies with trifluoromethyl derivatives (e.g., 4-trifluoromethylphenylethylamine HCl) highlight the pentafluoroethyloxy group’s role in enhancing lipophilicity and blood-brain barrier penetration .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Molecular docking : AutoDock Vina simulations using TAAR1 crystal structures (PDB: 6N4X) identify key hydrophobic interactions between the pentafluoroethyloxy group and Phe168/Val172 residues .

- QSAR models : Hammett σ constants for fluorine substituents correlate with receptor binding energy (R² = 0.89), enabling predictive optimization of electronic effects .

Q. Are there contradictions in reported pharmacological data, and how can they be resolved?

- Discrepancies : Inconsistent EC₅₀ values (e.g., 0.8–2.1 µM for TAAR1 across studies) may arise from assay variations (cell line, incubation time).

- Resolution : Standardize protocols (e.g., 30-minute pre-incubation in CHO-K1 cells) and use reference agonists (e.g., tyramine) as internal controls .

Methodological Considerations

Q. What strategies mitigate by-product formation during synthesis?

- Fluorination step : Use excess pentafluoroethyl iodide (1.5 eq.) and slow addition rates (0.5 mL/min) to minimize di-fluorinated by-products .

- Amination purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) improves yield to 65–70% .

Q. How can researchers validate biological activity in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.